molecular formula C17H11F2NO4 B5621943 N-(3,4-difluorophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide

N-(3,4-difluorophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide

Cat. No. B5621943
M. Wt: 331.27 g/mol
InChI Key: LCFBRZDAPOMBNT-UHFFFAOYSA-N
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Description

N-(3,4-difluorophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is a compound belonging to the chromene class, which are heterocyclic compounds featuring a fused benzopyran ring system. Chromenes are of significant interest due to their diverse pharmacological activities and presence in natural products.

Synthesis Analysis

Synthesis of chromene derivatives often involves strategies like cycloaddition reactions, condensations, and transformations of preformed chromene precursors. For instance, one synthetic approach for chromene derivatives involves the reaction of naphthol, propargyl alcohols, and isocyanide in the presence of Lewis acids, such as ZnI2 and FeCl3, under an air atmosphere, leading to the formation of 3H-Naphtho[2.1-b]pyran-2-carboxamides, a related structure (Nizami & Hua, 2018).

Molecular Structure Analysis

The molecular structure of chromene derivatives, including N-(3,4-difluorophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide, is characterized by the presence of a chromene core. Crystallographic studies of similar compounds reveal that these molecules can exhibit various conformations, depending on substituent patterns and intermolecular interactions. For example, the crystal structure of a related compound, 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid, was determined, showing a monoclinic system with specific cell dimensions, highlighting the planarity and conformational preferences of the chromene ring system (Li et al., 2010).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. Without specific information, it’s difficult to predict the mechanism of action of this compound .

Future Directions

The potential applications and future directions for research on this compound would depend on its properties and reactivity. It could potentially be of interest in fields such as medicinal chemistry, materials science, or synthetic chemistry .

properties

IUPAC Name

N-(3,4-difluorophenyl)-8-methoxy-2-oxochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11F2NO4/c1-23-14-4-2-3-9-7-11(17(22)24-15(9)14)16(21)20-10-5-6-12(18)13(19)8-10/h2-8H,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCFBRZDAPOMBNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NC3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11F2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-difluorophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide

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